molecular formula C14H13BFNO3 B1521961 (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 874219-41-7

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No.: B1521961
CAS No.: 874219-41-7
M. Wt: 273.07 g/mol
InChI Key: SPKWRVWDQVGUAK-UHFFFAOYSA-N
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Description

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: is a boronic acid derivative characterized by the presence of a benzylcarbamoyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid typically involves the reaction of a fluorophenylboronic acid with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the boronic acid group to boronic esters or boronic acids with lower oxidation states.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Boronic esters and higher oxidation state boronic acids.

  • Reduction: Lower oxidation state boronic acids and esters.

  • Substitution: Substituted phenylboronic acids and esters.

Scientific Research Applications

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential use in drug design and as a therapeutic agent in boron neutron capture therapy.

  • Industry: Utilized in the development of new materials and in catalysis.

Mechanism of Action

The mechanism by which (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.

Comparison with Similar Compounds

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: is compared with other similar compounds, such as:

  • Benzylboronic acid: Lacks the fluorine atom and carbamoyl group.

  • 4-(Hydrazinecarbonyl)phenylboronic acid: Contains a hydrazinecarbonyl group instead of a benzylcarbamoyl group.

  • 3-(Benzylcarbamoyl)phenylboronic acid: Similar structure but without the fluorine atom.

The presence of the fluorine atom and the benzylcarbamoyl group in this compound makes it unique and potentially more reactive and versatile compared to its analogs.

Properties

IUPAC Name

[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKWRVWDQVGUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660221
Record name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-41-7
Record name [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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